![molecular formula C5H3ClN2O3 B084968 2-Chloro-4-nitropyridine 1-oxide CAS No. 14432-16-7](/img/structure/B84968.png)
2-Chloro-4-nitropyridine 1-oxide
Overview
Description
Synthesis Analysis
Research on the synthesis of related compounds provides insight into potential methods for producing 2-Chloro-4-nitropyridine 1-oxide. For example, the synthesis of 2-chloro-4-aminopyridine from 2-chloropyridine through N-oxidation, green nitration, and reduction demonstrates a possible pathway (Li Shu-jing, 2013). Additionally, the synthesis of 4-nitro-2,3,5-trimethylpyridine N-oxide from 2,3,5-trimethylpyridine, using hydrogen peroxide as an oxidizing agent and nitric acid for nitrating, might offer insights into the synthesis process of 2-Chloro-4-nitropyridine 1-oxide (L. Tian, 2001).
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-nitropyridine 1-oxide has been studied, revealing that the nitro group is nearly coplanar with the aromatic ring (Sarah K Shafer et al., 2018). This molecular arrangement is crucial in understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Chemical reactions involving similar compounds have been studied, providing insights into the behavior of 2-Chloro-4-nitropyridine 1-oxide. The reaction of 4-substituted pyridine N-oxides with various agents indicates potential reactivity patterns for 2-Chloro-4-nitropyridine 1-oxide (S. Ōae & K. Ikura, 1967).
Physical Properties Analysis
The physical properties of 2-Chloro-4-nitropyridine 1-oxide, such as its molecular packing exhibiting a herringbone pattern, have been characterized (Sarah K Shafer et al., 2018). These properties are essential for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
Investigations into the vibrational properties and structural characteristics of related compounds can shed light on the chemical properties of 2-Chloro-4-nitropyridine 1-oxide. Studies such as those on 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide reveal important aspects of molecular interactions and reactivity patterns (H. Ban-Oganowska et al., 2001).
Scientific Research Applications
Structural Analysis : The molecular structures of various nitropyridine N-oxides, including 4-nitropyridine N-oxide, have been determined, which is crucial for understanding their chemical behavior and potential applications (Chiang & Song, 1983).
Preparation of Derivatives : 2-Chloro-4-nitropyridine 1-oxide has been used in the preparation of various pyridine-N-oxide derivatives, indicating its versatility in synthetic chemistry (Jankowiak, Jakowiecki, & Kaszyński, 2008).
Vibrational Spectroscopy : The vibrational properties and crystal structure of nitropyridine N-oxides have been studied, providing insights into their molecular dynamics and interactions (Hanuza et al., 2002).
Reactivity and Synthesis : The reactivity of 4-nitropyridine-N-oxide has been explored for the preparation of various substituted pyridine N-oxides and pyridines, showcasing its potential in organic synthesis (Hertog & Combe, 2010).
Equilibrium Studies : Equilibrium studies of 4-substituted pyridine 1-oxide-iodine charge-transfer complexes provide valuable information for understanding the molecular interactions involving nitropyridine N-oxides (Gardner & Ragsdale, 1968).
Kinetics of Reactions : The kinetics of nucleophilic displacements in substituted pyridine N-oxides, including 2- and 4-nitro-pyridine 1-oxide, have been studied, contributing to a better understanding of their chemical reactivity (Johnson, 1966).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTCMHHKDOVZDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C=C1[N+](=O)[O-])Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162675 | |
Record name | 2-Chloro-4-nitropyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162675 | |
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Molecular Weight |
174.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitropyridine 1-oxide | |
CAS RN |
14432-16-7 | |
Record name | 2-Chloro-4-nitropyridine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14432-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 14432-16-7 | |
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Record name | 2-Chloro-4-nitropyridine 1-oxide | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-nitropyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.897 | |
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Record name | 2-Chloro-4-nitropyridine 1-oxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE5ASN4WNE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-chloro-4-nitropyridine N-oxide?
A1: 2-Chloro-4-nitropyridine N-oxide (systematic name: 2-chloro-4-nitropyridin-1-ium-1-olate) exhibits a planar structure. The nitro group attached to the pyridine ring lies almost coplanar with the ring, showing a minimal twist angle of 6.48° []. This structural information is derived from crystallographic analysis.
Q2: What is the primary use of 2-chloro-4-nitropyridine N-oxide as described in the research?
A2: The research highlights the role of 2-chloro-4-nitropyridine N-oxide as a key intermediate in the synthesis of 4-amino-2-chloropyridine []. This synthesis involves a three-step process: oxidation of 2-chloropyridine, nitration to form 2-chloro-4-nitropyridine N-oxide, and finally, reduction to yield the desired 4-amino-2-chloropyridine.
Q3: How does the molecular packing of 2-chloro-4-nitropyridine N-oxide influence its interactions?
A3: The molecules of 2-chloro-4-nitropyridine N-oxide arrange themselves in a herringbone pattern within the crystal lattice, primarily extending along the b-axis []. Interestingly, there is no evidence of strong intermolecular interactions like hydrogen bonding or π-π stacking within this arrangement.
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